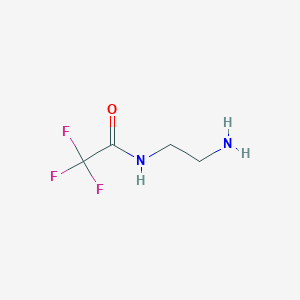

N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBJWQJITKNQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969825 | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-14-0 | |

| Record name | NSC23686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide"

An In-Depth Technical Guide to the Synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Fluorinated Building Block

This compound is a key bifunctional molecule that serves as a valuable building block in contemporary chemical synthesis. The strategic placement of a primary amine and a trifluoroacetamide moiety within a compact ethylenediamine scaffold makes it an attractive intermediate for the construction of complex molecular architectures. The trifluoroacetyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Furthermore, this compound is a crucial intermediate in the synthesis of agrochemicals, such as the novel isoxazoline insecticide Fluralaner.[2][3]

The primary challenge in synthesizing this molecule lies in the selective functionalization of ethylenediamine, a symmetrical molecule possessing two nucleophilic primary amine groups. Uncontrolled reaction with a trifluoroacetylating agent would inevitably lead to a statistical mixture of mono-acylated, di-acylated, and unreacted starting material, necessitating difficult purification and resulting in low yields of the desired product.

This guide provides a robust and logical three-step synthetic pathway that circumvents this challenge through a protection-acylation-deprotection strategy. We will detail the underlying chemical principles, provide field-proven experimental protocols, and discuss the critical parameters for achieving a high-yield, high-purity synthesis of the target compound.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: selective protection, trifluoroacetylation, and final deprotection. This workflow ensures that the two amine groups of ethylenediamine are differentiated, allowing for precise chemical manipulation.

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 3. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

"N-(2-aminoethyl)-2,2,2-trifluoroacetamide chemical properties"

An In-Depth Technical Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Introduction

This compound is a fluorinated organic compound featuring both a primary amine and a trifluoroacetamide functional group. This unique bifunctional structure makes it a valuable building block in synthetic chemistry. The presence of the trifluoroacetyl moiety, a common element in medicinal chemistry, can impart desirable properties such as increased metabolic stability and enhanced binding affinity to target molecules.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols associated with this compound (CAS 5458-14-0). It is crucial to distinguish this compound from its structural isomer, 2-amino-N-(2,2,2-trifluoroethyl)acetamide (CAS 359821-38-8). While structurally similar, they have distinct chemical properties and applications. Notably, the isomer 2-amino-N-(2,2,2-trifluoroethyl)acetamide is a well-documented key intermediate in the synthesis of the veterinary insecticide fluralaner.[2] This document will focus exclusively on This compound .

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical is established by its structure and associated identifiers. This compound consists of an ethylenediamine backbone where one of the amino groups is acylated with a trifluoroacetyl group.

The core physicochemical properties are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and analytical methods.

| Property | Value | Reference(s) |

| CAS Number | 5458-14-0 | [3][4] |

| Molecular Formula | C₄H₇F₃N₂O | [3] |

| Molecular Weight | 156.11 g/mol | [3] |

| Form | Solid | [3] |

| Purity (Typical) | ≥95.0% | [3] |

| InChI Key | ZMBJWQJITKNQAY-UHFFFAOYSA-N | [3] |

| InChI String | InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | [5] |

| SMILES String | C(CN)NC(=O)C(F)(F)F | [5] |

| Hydrochloride Salt CAS | 5458-14-0 (HCl) | [4] |

| Hydrochloride MW | 192.57 g/mol | [4][5] |

Spectroscopic Profile (Theoretical)

Spectroscopic analysis is fundamental for structure verification and purity assessment. While publicly available spectra for this specific compound are not provided in the search results, a theoretical profile can be predicted based on its structure. Researchers should obtain experimental data for confirmation.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two methylene groups (-CH₂-CH₂-) would likely appear as two complex multiplets due to coupling with each other and adjacent NH/NH₂ protons. The protons of the primary amine (-NH₂) and the secondary amide (-NH-) would appear as broad singlets, with chemical shifts dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display four unique signals: two for the methylene carbons, one for the amide carbonyl carbon, and one for the trifluoromethyl carbon (which would show coupling to fluorine).

-

IR Spectroscopy: The infrared spectrum would be characterized by key absorption bands. A strong C=O stretch for the amide group is expected around 1680-1700 cm⁻¹. N-H stretching vibrations for both the primary amine and secondary amide would appear in the region of 3200-3500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 156. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the ethylenediamine chain.

Synthesis and Reactivity

Proposed Synthesis Workflow

A logical and common method for synthesizing this compound involves the selective acylation of ethylenediamine. The primary challenge in this synthesis is achieving mono-acylation, as the di-acylated product is a common byproduct.

One effective strategy involves using a trifluoroacetylating agent, such as ethyl trifluoroacetate, with a large excess of ethylenediamine. The excess diamine acts as both the reactant and a base, statistically favoring the formation of the mono-substituted product. An alternative approach is to use a protected form of ethylenediamine to ensure only one amine is available for reaction, followed by a deprotection step.

Reactivity Profile

The reactivity of this compound is dominated by its free primary amine.

-

Nucleophilicity: The primary amine is a potent nucleophile and can participate in a wide range of reactions, including N-alkylation, reductive amination, and acylation to form new amide bonds.

-

Building Block Potential: This reactivity makes the molecule an excellent scaffold. It allows for the covalent attachment of other molecules or functional groups, making it a versatile intermediate for constructing more complex chemical structures in pharmaceutical and materials science research.

-

Amide Stability: The trifluoroacetamide group is generally stable under many reaction conditions, allowing for selective chemistry to be performed at the primary amine.

Applications and Research Interest

While its isomer is a known precursor to a commercial product, this compound is primarily classified as a research chemical.[3] Its value lies in its potential as a specialized building block.

-

Medicinal Chemistry: The introduction of a trifluoromethyl group into drug candidates is a common strategy to improve pharmacokinetic properties.[1] This compound provides a convenient way to incorporate the F₃C-C(=O)-N- moiety along with a reactive handle (the primary amine) for further elaboration.

-

Fluorinated Compounds: It serves as a useful intermediate in the broader field of fluorine chemistry, enabling the synthesis of novel fluorinated compounds for various applications.[3]

Safety and Handling

Proper handling of this compound and its salts is essential to ensure laboratory safety. The available safety data, primarily for the hydrochloride salt, indicates that it is an irritant.[5][7][8]

| Hazard Type | GHS Classification | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [5][7] |

| Signal Word | Warning | [5][7] |

| Hazard Statements | H315: Causes skin irritation | [5][7] |

| H319: Causes serious eye irritation | [5][7] | |

| H335: May cause respiratory irritation | [7][9] | |

| Precautionary Statements | P261: Avoid breathing dust. | [7][10] |

| P280: Wear protective gloves/eye protection. | [10] | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [10] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [10] |

Experimental Protocol for Safe Handling

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage: Store in a dry, cool, and well-ventilated place under an inert atmosphere.[7] The compound should be kept away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate characterized by its dual functionality. Its combination of a reactive primary amine and a metabolically robust trifluoroacetamide group makes it a compound of interest for researchers in drug discovery and materials science. While not having the large-scale application of its isomer, its utility as a versatile building block for creating novel and complex molecules is clear. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties.

References

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide - PubChem. National Center for Biotechnology Information. [Link]

- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC. National Institutes of Health. [Link]

-

Spectral Information - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | 1171331-39-7 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. echemi.com [echemi.com]

"CAS number for N-(2-aminoethyl)-2,2,2-trifluoroacetamide"

An In-depth Technical Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide (CAS: 5458-14-0)

Introduction

This compound is a fluorinated organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structure, which features a primary amine and a trifluoroacetylated ethylenediamine backbone, makes it a versatile building block for the synthesis of more complex molecules. The incorporation of the trifluoroacetyl group is a key feature, often employed to enhance the metabolic stability, lipophilicity, and binding affinity of a parent molecule.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of its properties, synthesis, applications, and handling, designed for researchers and professionals in the field. The primary CAS number for this compound is 5458-14-0 .[3][4][5]

Chemical and Physical Properties

The fundamental characteristics of a reagent are critical for its effective use in synthesis and research. The properties of this compound are summarized below, compiled from various chemical supplier and database entries.

| Property | Value | Source |

| CAS Number | 5458-14-0 | [3][5] |

| Molecular Formula | C₄H₇F₃N₂O | [3][5] |

| Molecular Weight | 156.11 g/mol | [3][6] |

| IUPAC Name | This compound | [3] |

| Physical State | Solid | [3][5] |

| Purity | Typically ≥95.0% | [3][5] |

| InChI Key | ZMBJWQJITKNQAY-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | NCCNC(=O)C(F)(F)F | [3] |

A hydrochloride salt form of this compound also exists (CAS: 5458-14-0, referring to the parent compound, though sometimes a distinct CAS for the salt like 1171331-39-7 is used for a related structure), with a molecular weight of 192.57 g/mol .[4][7]

Synthesis and Mechanistic Rationale

The synthesis of this compound often involves the protection of a bifunctional starting material to ensure regioselectivity. A common and logical approach begins with a protected form of glycine, which is then coupled with trifluoroethylamine.

Causality in Experimental Design: The choice of a protecting group, such as N-phthalyl or a carbamate (e.g., Boc or Cbz), is a critical experimental decision.[8][9] The primary amine of glycine is highly nucleophilic and would otherwise compete in undesired side reactions. By protecting it, the carboxylic acid group is free to be activated and react selectively with the amine of interest (trifluoroethylamine) to form the desired amide bond. Following amide formation, a deprotection step under specific conditions (e.g., hydrazinolysis for a phthalyl group or acidolysis for a Boc group) reveals the primary amine, yielding the final product.[8]

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

The primary utility of this compound is as a key intermediate in the synthesis of pharmacologically active agents. Its structure is particularly valuable for introducing a trifluoroethylamino-acetamide moiety into a target molecule.

Case Study: Synthesis of Fluralaner A prominent example of its application is in the synthesis of Fluralaner, a broad-spectrum veterinary insecticide and acaricide.[8] Fluralaner belongs to the isoxazoline class of compounds, which act as antagonists of GABA-gated chloride channels in insects and mites.[8] In the synthesis of Fluralaner, 2-amino-N-(2,2,2-trifluoroethyl) acetamide serves as the amine-containing fragment that is crucial for the final structure and biological activity.[1][8]

Caption: Logical relationship showing the compound as a critical precursor in API synthesis.

Experimental Protocols

Protocol 1: Purity Verification by Ion Chromatography

The purity of this intermediate is paramount for the success of subsequent synthetic steps. A compromised starting material can lead to significant impurities in the final product. This protocol describes a self-validating system for purity assessment.[10]

Objective: To quantify the purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide and detect potential impurities like 2,2,2-trifluoroethylamine and glycine.

Methodology:

-

Sample Preparation: Prepare a 200 mg/100 mL solution of the compound in an appropriate solvent. No further complex preparation is typically needed.[10]

-

Instrumentation:

-

Chromatographic Conditions:

-

Analysis:

-

Run the sample and integrate all peaks above the reporting level.

-

Calculate the area percentage of the main peak corresponding to this compound.

-

Trustworthiness Check: The total peak area of all impurities should be below a pre-defined threshold (e.g., < 2%) for the batch to be accepted for use in GMP synthesis.[10]

-

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure personnel safety. The hydrochloride salt form is classified as a skin and eye irritant.[11]

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [11] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7] |

| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338 |

Personal Protective Equipment (PPE) and Engineering Controls:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[11][12]

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[11][12]

-

General Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation.[11]

Conclusion

This compound (CAS: 5458-14-0) is more than a simple chemical reagent; it is an enabling tool for modern synthetic and medicinal chemistry. Its unique trifluoroacetylated structure provides a reliable and effective means to introduce fluorine into complex molecules, a strategy widely recognized for its positive impact on the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory and in the development of next-generation chemical entities.

References

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [Link]

-

S-(1-ACETYLAMINO-2,2,2-TRIFLUOROETHYL) O-ETHYL DITHIOCARBONATE. Organic Syntheses. [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central, National Center for Biotechnology Information. [Link]

-

Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center (ERIC). [Link]

-

Synthesis of N-(2,2,2-Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. MDPI. [Link]

Sources

- 1. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Properties, Applications in Preparation of Fluralaner and Its Green Preparation_Chemicalbook [chemicalbook.com]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 9. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 10. metrohm.com [metrohm.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide: Properties, Synthesis, and Analysis

Introduction: In the landscape of modern drug discovery and agrochemical development, fluorinated building blocks are indispensable tools. The strategic introduction of fluorine atoms into organic molecules can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. N-(2-aminoethyl)-2,2,2-trifluoroacetamide is a valuable bifunctional reagent that exemplifies this principle. Featuring a primary amine for nucleophilic reactions and a stable trifluoroacetamide group, it serves as a critical intermediate in the synthesis of complex target molecules. This guide provides an in-depth examination of its physicochemical properties, common synthetic routes, robust analytical characterization methods, and essential safety protocols, designed for researchers and development professionals. A notable application for this compound is its role as a key intermediate in the synthesis of the novel isoxazoline insecticide, fluralaner.[1]

Part 1: Core Physicochemical & Structural Properties

This compound is most commonly handled in its free base form or as a more stable hydrochloride salt. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the adjacent amide bond. Understanding the precise properties of the specific form being used is critical for stoichiometric calculations and reaction optimization.

It is important for researchers to note an observed ambiguity in the assignment of CAS Numbers in commercial and database sources. While CAS 5458-14-0 is frequently assigned to the free base, some suppliers associate it with the hydrochloride salt.[2][3][4] Conversely, CAS 1171331-39-7 is more consistently used for the hydrochloride salt.[5] Verification with the specific supplier's documentation is strongly recommended.

Table 1: Physicochemical and Identification Data

| Property | This compound (Free Base) | This compound HCl (Salt) |

|---|---|---|

| Molecular Weight | 156.11 g/mol [2][6] | 192.57 g/mol [3][7] |

| Molecular Formula | C₄H₇F₃N₂O[2][4] | C₄H₇F₃N₂O·HCl[3] |

| Appearance | Solid[2][4] | Solid[7] |

| Common Purity | ≥95%[2][4] | ≥95% |

| CAS Number | 5458-14-0[2][4] | 1171331-39-7[5] or 5458-14-0[3] |

| InChI Key | ZMBJWQJITKNQAY-UHFFFAOYSA-N[2][4] | IGNLUCQRRFXTMK-UHFFFAOYSA-N[7] |

| Canonical SMILES | NCCNC(=O)C(F)(F)F[4] | O=C(C(F)(F)F)NCCN.[H]Cl[7] |

| IUPAC Name | this compound | N/A |

Part 2: Synthesis Methodology: A Protected Amidation Approach

The synthesis of this compound requires a strategy that selectively acylates one of the two amino groups in a precursor like ethylenediamine. A direct reaction is often unselective and can lead to di-acylated byproducts. Therefore, a common and robust approach involves the use of an amine protecting group, followed by acylation and subsequent deprotection.

Causality of Experimental Design:

-

Protection: The initial protection of one amine in ethylenediamine (e.g., as a carbamate) is crucial. This ensures that the subsequent acylation with a trifluoroacetylating agent occurs at the desired, free amine, preventing the formation of symmetrical byproducts and simplifying purification.

-

Acylation: Ethyl trifluoroacetate is an effective and widely used reagent for this step. The reaction proceeds via nucleophilic acyl substitution, where the free primary amine of the protected ethylenediamine attacks the electrophilic carbonyl carbon of the ester.

-

Deprotection: The final step involves the removal of the protecting group under conditions that do not cleave the newly formed trifluoroacetamide bond. For instance, acid-labile protecting groups like Boc (tert-butyloxycarbonyl) are easily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which conveniently yields the corresponding salt of the final product.

Experimental Protocol: Synthesis via N-Boc-ethylenediamine

This protocol outlines a representative lab-scale synthesis.

Step 1: Acylation of N-Boc-ethylenediamine

-

To a stirred solution of N-Boc-ethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask, add triethylamine (1.1 eq) to act as a base.

-

Cool the mixture to 0 °C using an ice bath.

-

Add ethyl trifluoroacetate (1.05 eq) dropwise to the solution over 15 minutes. The trifluoroacetyl group is highly electrophilic, making this a favorable reaction.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection of the Boc Group

-

Dissolve the crude N-Boc protected intermediate from Step 1 in dichloromethane.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. The evolution of gas (isobutylene and CO₂) will be observed.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the product hydrochloride salt will often precipitate from the solution. The solvent can be removed under reduced pressure to yield the crude solid.

-

The crude product can be purified by recrystallization or trituration with a solvent like diethyl ether to afford this compound hydrochloride as a solid.

Part 3: Analytical Characterization Workflows

Ensuring the purity and identity of this compound is paramount, as impurities can lead to unwanted side reactions and complicate downstream processes.[8][9] A multi-pronged analytical approach is recommended.

Protocol 1: Purity Assessment by Ion Chromatography

Scientific Rationale: This technique is ideal for quantifying potential ionic impurities from the synthesis, such as unreacted starting materials (e.g., glycine in alternative syntheses) or inorganic salts.[9] Cation-exchange chromatography separates the positively charged analyte from other cations based on their affinity for the stationary phase.

Methodology:

-

Instrumentation: A cation ion chromatograph with a conductivity detector.[9]

-

Column: Metrosep C 4 - 250/4.0 or equivalent cation exchange column.[9]

-

Eluent: 2.5 mmol/L nitric acid.[9]

-

Flow Rate: 1.5 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Injection Volume: 10 µL.[9]

-

Sample Preparation: Dissolve a known quantity of the compound (e.g., 200 mg) in 100 mL of ultrapure water.[9]

-

Validation: The total peak area of all impurities should be below a specified threshold (e.g., < 2%) relative to the main analyte peak to pass quality control.[9]

Protocol 2: Identity and Purity by HPLC-MS/MS

Scientific Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides unequivocal identity confirmation through mass-to-charge ratio and fragmentation patterns, while also offering high-sensitivity quantification. Although a specific validated method for this compound is not widely published, a robust method can be developed based on protocols for structurally similar primary amines and amides.[10]

Methodology (Adapted from[10]):

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this polar compound.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 2.5 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is chosen because the primary amine is readily protonated ([M+H]⁺).

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity.

-

MRM Transition (Free Base): Precursor ion (Q1) m/z 157.1 → Product ion (Q3) determined by infusion and fragmentation (e.g., loss of the trifluoroacetyl group).

-

MRM Transition (HCl Salt): The same transition for the free base (m/z 157.1) will be monitored as the salt dissociates in solution.

-

-

Sample Preparation: Prepare a 1 mg/mL stock in methanol. Dilute serially in the initial mobile phase to create calibration standards and quality control samples.

Part 4: Safety, Handling, and Storage

As a laboratory chemical, this compound and its hydrochloride salt must be handled with appropriate precautions. The available safety data indicates it is an irritant.[6][7]

GHS Hazard Classifications: [6][7]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Table 2: Recommended Handling and Storage

| Parameter | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, lab coat.[5][11] | To prevent skin and eye contact, which can cause irritation.[5] |

| Handling | Use in a well-ventilated area or a chemical fume hood.[12] Avoid breathing dust.[12] | To prevent respiratory tract irritation.[6][12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Storage under an inert atmosphere is also recommended. | To prevent degradation from moisture and ensure long-term stability. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][12] | Immediate and thorough rinsing is crucial to minimize eye damage. |

| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5][12] | To remove the chemical and prevent prolonged skin irritation. |

Conclusion

This compound is a high-value synthetic intermediate whose proper use is predicated on a thorough understanding of its properties, synthesis, and analysis. By employing selective synthetic strategies, utilizing robust analytical controls like chromatography, and adhering to strict safety protocols, researchers can effectively leverage this building block to advance projects in pharmaceutical and agrochemical development.

References

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

Sources

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography | Metrohm [metrohm.com]

- 9. metrohm.com [metrohm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

A-Z Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide hydrochloride: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of N-(2-aminoethyl)-2,2,2-trifluoroacetamide hydrochloride, a key bifunctional building block in modern organic synthesis. The document elucidates its chemical structure, physicochemical properties, detailed synthesis protocols, and methods for structural verification. Furthermore, it explores the strategic role of the trifluoroacetamide protecting group and highlights the compound's applications in pharmaceutical and agrochemical research. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile intermediate in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound hydrochloride is a salt, which enhances its stability and handling properties compared to the free base. The structure is characterized by a primary amine, protonated to form an ammonium chloride, and a secondary amide bearing a trifluoroacetyl group. This trifluoroacetyl moiety is a critical feature, serving as a protecting group for the second amine of the original ethylenediamine backbone.

The presence of the highly electronegative fluorine atoms significantly influences the chemical properties of the amide, making the trifluoroacetyl group readily cleavable under specific, mild basic conditions, a feature that is exploited in multi-step synthesis.[1][2]

Molecular Structure

The molecular structure consists of an ethylenediamine core where one amino group is acylated with a trifluoroacetyl group, and the other terminal amino group is salified with hydrochloric acid.

Caption: Chemical structure of this compound hydrochloride.

Physicochemical Data

The key properties of the compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 5458-14-0 | [3] |

| Molecular Formula | C₄H₇F₃N₂O·HCl | [3] |

| Molecular Weight | 192.57 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥95% | [4] |

| Storage Temperature | Room Temperature | |

| InChI Key | IGNLUCQRRFXTMK-UHFFFAOYSA-N |

Synthesis and Purification Protocol

The synthesis of this compound hydrochloride is typically achieved through the selective N-acylation of ethylenediamine. The strategic choice of a trifluoroacetylating agent allows for the mono-protection of the diamine.

Rationale for Synthetic Strategy

The core of the synthesis involves the reaction of a nucleophilic amine with an electrophilic trifluoroacetyl source. Ethyl trifluoroacetate is a commonly used reagent for this purpose. The reaction leverages the higher reactivity of one amine group in ethylenediamine. Once mono-acylated, the reactivity of the remaining primary amine is sufficiently different, allowing for isolation of the desired product. The final step involves the formation of the hydrochloride salt, which aids in purification by crystallization and improves the compound's long-term stability.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

-

Ethylenediamine

-

Ethyl trifluoroacetate

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (concentrated or as a solution in an organic solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine in methanol. Cool the solution in an ice bath (0 °C).

-

Acylation: Add ethyl trifluoroacetate dropwise to the cooled solution over 1 hour. The slow addition is crucial to control the exothermicity of the reaction and minimize the formation of the di-acylated byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Salt Formation: Dissolve the crude residue in a minimal amount of diethyl ether. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise until precipitation is complete.

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Drying: Dry the purified this compound hydrochloride under vacuum to yield the final product.

Caption: General workflow for the synthesis of the target compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[5][6]

Spectroscopic Data Interpretation

The following table summarizes the expected signals in various spectroscopic analyses.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two inequivalent methylene (-CH₂-) groups. A broad signal for the amide N-H proton and a broad signal for the ammonium (-NH₃⁺) protons. The integration of the methylene signals should be in a 2:2 ratio. |

| ¹³C NMR | Four distinct carbon signals: two for the methylene groups, one for the amide carbonyl (C=O), and one for the trifluoromethyl (CF₃) carbon, which will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A single, sharp signal characteristic of the -CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I band), and N-H bending (amide II band). Strong C-F stretching bands will also be prominent. |

| Mass Spec. (ESI+) | The molecular ion peak for the free base [M+H]⁺ at m/z 157.1. |

Applications in Research and Development

The primary utility of this compound hydrochloride lies in its function as a mono-protected ethylenediamine surrogate. The trifluoroacetamide group is a robust protecting group that is stable under a variety of reaction conditions but can be selectively removed when needed.[7][8]

Role as a Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[9][10] For instance, it is a key building block for the synthesis of fluralaner, a potent insecticide and acaricide.[9]

The synthetic strategy typically involves:

-

Reacting the free primary amine of the title compound with an electrophile to build out the molecular skeleton.

-

In a subsequent step, cleaving the trifluoroacetamide protecting group (e.g., with mild base like K₂CO₃ in methanol/water) to reveal the second primary amine.

-

This newly deprotected amine is then available for further functionalization.

This stepwise approach allows for the controlled and regioselective synthesis of complex diamine-containing structures.

Caption: Role as an intermediate in multi-step organic synthesis.

Safety and Handling

This compound hydrochloride is classified as an irritant.[11] It can cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area, preferably a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid formation of dust and aerosols.[12]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[13] Store at room temperature.

-

Stability: The compound is stable under normal storage conditions.[11] It is incompatible with strong oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[12]

References

- ChemicalBook. (2023, January 5). 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication.

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem.

- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride.

- Google Patents. (n.d.). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.

- Google Patents. (n.d.). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.

- Sigma-Aldrich. (n.d.). This compound hydrochloride.

- ChemicalBook. (2025, June 3). Applications and Synthetic Utility of Trifluoroacetamide.

- National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem.

- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.

- CymitQuimica. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.

- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- American Chemical Society. (2023, July 18). From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091. Organic Process Research & Development.

- BLDpharm. (n.d.). 1171331-39-7|2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2025, July 8). Safety Data Sheet.

- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.

- Fluorochem. (n.d.). This compound.

- Angene Chemical. (2024, August 28). Safety Data Sheet.

- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Benchchem. (n.d.). Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols.

- PubMed. (2023, March 27). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.

Sources

- 1. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]

- 2. Trifluoroacetamides [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. lehigh.edu [lehigh.edu]

- 7. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 8. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 9. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Analysis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Significance of Spectroscopic Characterization

In the synthesis and application of novel chemical entities, spectroscopic analysis is a cornerstone of chemical characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed information about the chemical environment of individual atoms, enabling the elucidation of the molecular structure and connectivity.

-

IR Spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and elemental composition of a compound and can provide information about its structure through fragmentation analysis.

The following sections will delve into the predicted spectroscopic data for N-(2-aminoethyl)-2,2,2-trifluoroacetamide and the experimental protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for its complete characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.0 | Triplet | 2H | -CH₂-NH₂ |

| ~ 3.3 - 3.5 | Quartet | 2H | -CH₂-NHCOCF₃ |

| ~ 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |

| ~ 7.5 - 8.5 | Broad Singlet | 1H | -NHCOCF₃ |

Causality behind Predictions: The chemical shifts are predicted based on the electronegativity of adjacent functional groups. The methylene group (a) alpha to the primary amine is expected to be the most upfield of the methylene protons. The methylene group (b) adjacent to the amide nitrogen will be shifted downfield due to the electron-withdrawing effect of the trifluoroacetyl group. The coupling patterns (multiplicity) arise from spin-spin coupling with neighboring protons. The amine and amide protons are expected to be broad singlets due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹⁹F} decoupled spectrum) | Assignment |

| ~ 40 - 45 | Triplet | -CH₂-NH₂ |

| ~ 45 - 50 | Triplet | -CH₂-NHCOCF₃ |

| ~ 115 - 120 | Quartet | -CF₃ |

| ~ 155 - 160 | Quartet | -C=O |

Causality behind Predictions: The chemical shifts of the methylene carbons are in the typical range for aliphatic amines and amides. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly downfield. The carbonyl carbon of the amide will also be a quartet due to coupling with the fluorine atoms and will be the most downfield signal.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -75 to -77 | Singlet | -CF₃ |

Causality behind Predictions: The chemical shift of the trifluoromethyl group is expected to be in the characteristic range for trifluoroacetamides. In a proton-decoupled ¹⁹F NMR spectrum, the signal will appear as a singlet as there are no other fluorine atoms in the molecule.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A reference compound, such as trifluorotoluene, may be used as an internal or external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 3100 | Medium | N-H Stretch | Amide (-NH-) |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1700 - 1650 | Strong | C=O Stretch (Amide I) | Amide (-C=O) |

| 1570 - 1515 | Medium | N-H Bend (Amide II) | Amide (-NH-) |

| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

Causality behind Predictions: The positions of the absorption bands are characteristic of the vibrational modes of specific functional groups. The N-H stretching vibrations of the primary amine and the amide will appear in the high-frequency region. The strong carbonyl stretch of the amide is a prominent and reliable diagnostic peak. The C-F stretching vibrations of the trifluoromethyl group will result in strong absorptions in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest and place it in a liquid IR cell.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₄H₇F₃N₂O) is approximately 156.05 g/mol . A peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ (m/z 157.06) would be expected, depending on the ionization technique used.

-

Key Fragmentation Patterns: Common fragmentation pathways for amides and amines would be anticipated. This could include cleavage of the C-C bond between the two methylene groups, loss of the trifluoroacetyl group, and other characteristic fragmentations.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule in LC-MS. Electron Ionization (EI) is typically used in GC-MS.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Workflow and Data Integration

The comprehensive characterization of this compound involves a logical workflow that integrates data from multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide has outlined the predicted spectroscopic data for this compound and the established methodologies for their acquisition and interpretation. While experimental spectra for this specific molecule are not currently available in public databases, the principles discussed here provide a robust framework for its characterization. For researchers and scientists working with this or structurally related compounds, the integrated application of NMR, IR, and MS is indispensable for confirming the molecular structure, assessing purity, and ensuring the reliability of subsequent biological or chemical studies. The self-validating nature of combining these techniques, where the data from each method corroborates the others, provides a high degree of confidence in the final structural assignment.

References

For the creation of this guide, general principles of spectroscopic interpretation were utilized from standard organic chemistry textbooks and spectroscopic resources. As no specific literature containing the experimental data for this compound was found, no specific research articles are cited.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a fluorinated amine and amide of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical underpinnings of its solubility based on its structural features. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility via the isothermal shake-flask method is presented. This guide is intended to be an essential resource for researchers, enabling informed solvent selection and robust experimental design.

Introduction: Unveiling the Physicochemical Profile

This compound (CAS: 5458-14-0) is a unique molecule incorporating a primary amine, an amide linkage, and a trifluoromethyl group.[1] Its molecular structure dictates its potential applications, likely as an intermediate in the synthesis of more complex molecules in drug discovery and agricultural science.[2] Understanding the solubility of this compound is a critical first step in its practical application, influencing everything from reaction conditions and purification strategies to formulation development and bioavailability.

The presence of both hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O, amine nitrogen, and fluorine atoms), alongside the highly electronegative and lipophilic trifluoromethyl group, creates a complex interplay of forces that govern its solubility in various solvent systems.[3][4] This guide will dissect these structural contributions to predict and experimentally verify the solubility of this compound.

Theoretical Solubility Considerations: A Molecular Perspective

The solubility of this compound is a function of its ability to interact with solvent molecules. The key structural features influencing this are:

-

Primary Amine Group (-NH₂): This group is basic and can act as a hydrogen bond donor and acceptor.[3] In aqueous media, its solubility is expected to be highly pH-dependent. In acidic solutions, the amine will be protonated to form an ammonium salt (R-NH₃⁺), which is significantly more polar and water-soluble.[5]

-

Amide Group (-CONH-): The amide linkage is polar and can participate in hydrogen bonding, contributing to solubility in protic solvents.[3]

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases the lipophilicity of the molecule.[4][6] The high electronegativity of fluorine atoms can lead to dipole-dipole interactions but also introduces a hydrophobic character.[6]

Based on these functional groups, a qualitative solubility profile can be predicted.

Anticipated Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly Soluble to Insoluble | The presence of polar amine and amide groups is counteracted by the hydrophobic trifluoromethyl group and the ethyl backbone. |

| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amine group will be protonated to form a highly polar and water-soluble ammonium salt.[5] |

| Aqueous Base (e.g., 5% NaOH) | Insoluble | The primary amine is unlikely to be deprotonated by a dilute base, and the overall molecule remains insufficiently polar for aqueous solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can accept hydrogen bonds from the amine and amide groups and engage in dipole-dipole interactions. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine and amide functionalities. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble | The molecule possesses significant polarity from the amine and amide groups, making it incompatible with nonpolar solvents. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a rigorous and reproducible experimental methodology is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (solid, purity ≥95%)[1]

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: pH-Dependent Solubility of this compound.

Conclusion and Future Directions

For drug development and process chemistry applications, the experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents is a critical next step. The detailed protocol provided in this guide offers a validated framework for generating this essential data. Future studies should also investigate the temperature dependence of solubility to construct comprehensive solubility curves, which are invaluable for crystallization and formulation development.

References

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. 3

-

This compound | CymitQuimica. 1

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide - PubChem.

-

This compound hydrochloride AldrichCPR | Sigma-Aldrich.

-

An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents - Benchchem.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl - Sigma-Aldrich.

-

2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication - ChemicalBook.

-

This compound hydrochloride | CAS 5458-14-0 | SCBT.

-

The Structure−Activity Relationship and Physicochemical Properties of Acetamide-Based Brønsted Acid Ionic Liquids | Request PDF - ResearchGate.

-

Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem - NIH.

-

Solubility of Organic Compounds.

-

A Comprehensive Technical Guide to the Thermochemical Data of Fluorinated Acetanilide Compounds - Benchchem.

-

EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4 - AIP Publishing.

-

This compound - Fluorochem.

-

(PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine.

-

1171331-39-7|2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride - BLDpharm.

-

N-(2-Hydroxyethyl)trifluoroacetamide 97 6974-29-4 - Sigma-Aldrich.

-

The impact of fluorination on the structure and properties of self-assembled monolayer films | Request PDF - ResearchGate.

Sources

"N-(2-aminoethyl)-2,2,2-trifluoroacetamide starting material"

An In-depth Technical Guide to N-(2-aminoethyl)-2,2,2-trifluoroacetamide as a Starting Material

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical starting material for researchers, scientists, and professionals in drug development. We will delve into its synthesis, key properties, and diverse applications, with a focus on the practical causality behind experimental choices and protocols.

Introduction: A Versatile Fluorinated Building Block

This compound is a bifunctional organic compound featuring a primary amine and a trifluoroacetyl-protected secondary amine. This unique structure makes it a highly valuable building block in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl (CF₃) group is of particular significance; its incorporation into drug candidates can profoundly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, this starting material serves as a key intermediate for introducing the trifluoroethylamino moiety into more complex molecular architectures, including novel insecticides like fluralaner.[3]

Physicochemical Properties and Characterization

The reliable use of any starting material hinges on a thorough understanding of its physical and chemical properties. All experimental work should begin with confirmation of the material's identity and purity.

Core Compound Specifications

The fundamental properties of this compound and its common hydrochloride salt form are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₄H₇F₃N₂O | C₄H₈ClF₃N₂O | [4][5] |

| Molecular Weight | 156.11 g/mol | 192.57 g/mol | [4][6] |

| CAS Number | 5458-14-0 | 5458-14-0 (HCl) | [5][7] |

| Appearance | Solid | Solid | [4] |

| Purity | Typically ≥95% | Varies by supplier | [4][5] |

| InChI Key | ZMBJWQJITKNQAY-UHFFFAOYSA-N | IGNLUCQRRFXTMK-UHFFFAOYSA-N | [4] |

Analytical Characterization

While specific analytical data is lot-dependent, the following techniques are standard for verifying the structure and purity of the starting material:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show distinct signals for the two inequivalent methylene (-CH₂-) groups. The protons closer to the primary amine will appear as a triplet, while those adjacent to the amide nitrogen will also be a triplet, albeit with a different chemical shift. The N-H protons will appear as broad singlets.

-

¹⁹F NMR : A sharp singlet is expected, characteristic of the CF₃ group.

-

¹³C NMR : Signals corresponding to the two methylene carbons, the carbonyl carbon, and the CF₃ carbon (which will appear as a quartet due to ¹J-coupling with the fluorine atoms) should be present.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should reveal a prominent peak for the protonated molecule [M+H]⁺ at m/z 157.06.

-

Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity, with the area under the peak for the main component indicating its percentage relative to any impurities.

Synthesis and Production

The synthesis of this compound typically involves the selective acylation of one of the amino groups of ethylenediamine. The primary challenge is to achieve mono-acylation and prevent the formation of the di-acylated byproduct.

General Synthetic Workflow

The most common laboratory-scale synthesis involves the reaction of ethylenediamine with an activated derivative of trifluoroacetic acid, such as ethyl trifluoroacetate. The use of a large excess of the diamine starting material statistically favors the desired mono-acylation product.

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol: Mono-acylation of Ethylenediamine

This protocol is a representative method for laboratory synthesis.

Materials:

-

Ethylenediamine

-

Ethyl trifluoroacetate

-

Ethanol (or another suitable polar solvent)

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl trifluoroacetate (1.0 eq) in ethanol.

-

Reagent Addition: While stirring, add a significant excess of ethylenediamine (e.g., 5-10 eq) to the solution. The large excess is the critical control element; it ensures that the trifluoroacetylating agent is more likely to encounter an unreacted diamine molecule than a mono-acylated product molecule, thus minimizing di-acylation.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the limiting reagent (ethyl trifluoroacetate).

-

Work-up: Once the reaction is complete, remove the solvent and the bulk of the excess ethylenediamine under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified. Vacuum distillation is often effective for separating the higher-boiling product from any remaining ethylenediamine and other volatile impurities. Alternatively, silica gel column chromatography can be employed for higher purity.

-

Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2.2.

Applications as a Versatile Starting Material

The utility of this compound stems from its free primary amine, which serves as a versatile nucleophilic handle for constructing larger, more complex molecules.

Caption: Key downstream transformations using the primary amine of the title compound.

Experimental Protocol: Downstream Amide Coupling

This protocol details a standard amide bond formation, a cornerstone reaction in drug discovery.

Objective: To synthesize a new amide by coupling the primary amine of this compound with a generic carboxylic acid (R-COOH).

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (R-COOH) (1.0-1.2 eq)

-

Coupling agent, e.g., EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

Base, e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine (2-3 eq)

-

Anhydrous polar aprotic solvent, e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)

Procedure:

-

Activation of Carboxylic Acid: In a dry, inert-atmosphere (e.g., nitrogen or argon) flask, dissolve the carboxylic acid, EDC, and HOBt in the chosen anhydrous solvent. Stir at 0 °C for 30-60 minutes. The causality here is critical: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, ensuring a more efficient and clean coupling.

-

Amine Addition: Dissolve this compound and the base (DIPEA) in a small amount of anhydrous solvent and add it to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The primary amine of the starting material acts as a nucleophile, attacking the activated carbonyl of the HOBt ester to form the desired amide bond. The base (DIPEA) is essential to neutralize the HCl byproduct from EDC activation and any acidic protons, maintaining a favorable reaction environment.

-

Monitoring: Track the reaction's progress via TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1M HCl) to remove excess base, aqueous base (e.g., saturated NaHCO₃) to remove unreacted HOBt and carboxylic acid, and brine. The organic layer is then dried, filtered, and concentrated. The final product is purified by flash column chromatography.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound and its salts are classified as irritants.

Hazard Identification

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [6][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [6][8] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [6] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166).[8][10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[8][10]

-

Respiratory Protection: Under normal laboratory use in a fume hood, respiratory protection is not typically required. For large-scale operations or in case of ventilation failure, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]

-

Storage and Stability

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from strong oxidizing agents and incompatible materials.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][11]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[8]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][11]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician immediately.[9]

Conclusion

This compound is a strategically important starting material whose value is derived from the combination of a reactive primary amine and the influential trifluoromethyl group. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed, National Center for Biotechnology Information. [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Center for Biotechnology Information. [Link]

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicea.com [chemicea.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A-Technical-Guide-to-N-(2-aminoethyl)-2,2,2-trifluoroacetamide-for-Advanced-Research-and-Development

Abstract

This guide provides an in-depth technical overview of N-(2-aminoethyl)-2,2,2-trifluoroacetamide, a fluorinated building block of increasing importance in medicinal chemistry and drug development. We will move beyond a simple catalog listing to deliver actionable insights for researchers, scientists, and drug development professionals. This document covers the compound's commercial availability, procurement strategies, fundamental synthesis pathways, and critical quality control protocols. Furthermore, it explores its primary applications, supported by mechanistic insights and detailed experimental procedures, to empower researchers in leveraging this versatile molecule for novel therapeutic design.

Introduction and Core Compound Profile